molecular formula C18H21ClN2O4S B11231116 1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

1-[(4-chlorobenzyl)sulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

Cat. No.: B11231116
M. Wt: 396.9 g/mol
InChI Key: ODETYCIDHMXSLC-UHFFFAOYSA-N
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Description

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a chlorophenyl group, a methanesulfonyl group, a furan ring, and a piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-chlorobenzyl chloride with methanesulfonyl chloride to form 4-chlorobenzyl methanesulfonate. This intermediate is then reacted with piperidine-3-carboxamide in the presence of a base to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and temperatures ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-2,3-dione derivatives, while reduction of a nitro group would produce an amine.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-BROMOPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE
  • 1-[(4-METHYLPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

1-[(4-CHLOROPHENYL)METHANESULFONYL]-N-[(FURAN-2-YL)METHYL]PIPERIDINE-3-CARBOXAMIDE is unique due to the presence of the chlorophenyl group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall efficacy in various applications.

Properties

Molecular Formula

C18H21ClN2O4S

Molecular Weight

396.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methylsulfonyl]-N-(furan-2-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C18H21ClN2O4S/c19-16-7-5-14(6-8-16)13-26(23,24)21-9-1-3-15(12-21)18(22)20-11-17-4-2-10-25-17/h2,4-8,10,15H,1,3,9,11-13H2,(H,20,22)

InChI Key

ODETYCIDHMXSLC-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NCC3=CC=CO3

Origin of Product

United States

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